REACTION_CXSMILES
|
C([O:8][C:9]([NH:11][C:12]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15])=O)C1C=CC=CC=1.P(Br)(Br)Br>C(OCC)C>[Cl:21][C:19]1[CH:18]=[CH:17][C:13]2[C:14](=[O:16])[O:15][C:9](=[O:8])[NH:11][C:12]=2[CH:20]=1
|
Name
|
|
Quantity
|
564 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC1=C(C(=O)O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 40 hours
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed in turn with diethyl ether (5 l) and ethanol (3 l)
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(OC(N2)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |